![molecular formula C18H18N2O3 B2390774 N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide CAS No. 955741-67-0](/img/structure/B2390774.png)
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide
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Overview
Description
The compound “N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide” is a complex organic molecule that contains several functional groups. It has a furan ring, which is a heterocyclic compound with a five-membered ring structure containing oxygen . It also contains a tetrahydroisoquinoline group, which is a type of isoquinoline with four hydrogen atoms. Additionally, it has a cyclopropane carboxamide group, which consists of a three-membered ring attached to a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan ring and the tetrahydroisoquinoline ring would likely contribute to the rigidity of the molecule, while the cyclopropane ring would introduce strain due to its small ring size .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the carbonyl group in the furan ring could undergo nucleophilic addition reactions . The nitrogen in the tetrahydroisoquinoline could potentially act as a base or nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of multiple polar functional groups would likely make the compound relatively polar, which could affect its solubility in various solvents .Scientific Research Applications
- Researchers have investigated the antiproliferative effects of this compound on cancer cells. For instance, compound 15 demonstrated significant activity against cervical (HeLa) cancer cells, with an IC50 of 8.81 µM . Such findings suggest its potential as a candidate for cancer therapy.
- The compound has been evaluated for its antioxidant activity. Thiosemicarbazide derivatives (such as 3, 10, and 9) and triazole derivatives (including 15, 18, 19, 20, 21, and 22) exhibited notable lipid peroxidation inhibitory activity . Antioxidants play a crucial role in protecting cells from oxidative stress and related diseases.
- Given the limited number of drugs in clinical use, the diverse biological applications of furan have prompted the synthesis of various derivatives. Researchers explore these derivatives as potential drug candidates, aiming to develop novel therapeutic agents .
- Addition–cyclization reactions involving furan-2-carbonyl isothiocyanate have led to the synthesis of novel azines and azoles. These compounds may have biological activity and could be explored further for drug development .
- Related compounds, such as methyl-2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids and N’- (2-oxofuran-3(2H)-ylidene]furan-2-carbohydrazides, have been obtained and described. Their anti-inflammatory potential warrants investigation .
- SwissADME predictions can provide insights into the pharmacokinetic properties and drug-likeness of synthesized products. Researchers assess factors like solubility, bioavailability, and metabolic stability to guide drug development .
Antiproliferative Activity Against Cancer Cells
Antioxidant Properties
Drug Development
Azines and Azoles Synthesis
Anti-Inflammatory Activity
Pharmacokinetic and Physicochemical Properties
Future Directions
The compound could potentially be of interest in various fields, depending on its specific properties. For example, if it exhibits biological activity, it could be studied further for potential medicinal applications. Alternatively, if it has interesting chemical reactivity, it could be used as a building block in synthetic chemistry .
properties
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-17(13-3-4-13)19-15-6-5-12-7-8-20(11-14(12)10-15)18(22)16-2-1-9-23-16/h1-2,5-6,9-10,13H,3-4,7-8,11H2,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKFLSJUSVCIQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide |
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